Ruixianglangdusu B

Pine wilt disease Bursaphelenchus xylophilus Nematicidal flavonoid

Ruixianglangdusu B (CAS 447454-49-1) is a C-3/C-3″-linked biflavanone first isolated and structurally elucidated from the roots of Stellera chamaejasme L. (Thymelaeaceae).

Molecular Formula C33H28O10
Molecular Weight 584.6 g/mol
CAS No. 447454-49-1
Cat. No. B015697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuixianglangdusu B
CAS447454-49-1
Synonymsruixianglangdusu B
Molecular FormulaC33H28O10
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32+,33+/m0/s1
InChIKeyRCENZFSDCKZBLJ-RYNFHTSCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Ruixianglangdusu B (CAS 447454-49-1): A C-3/C-3″-Linked Biflavanone from Stellera chamaejasme for Nematicidal and Immunomodulatory Research Procurement


Ruixianglangdusu B (CAS 447454-49-1) is a C-3/C-3″-linked biflavanone first isolated and structurally elucidated from the roots of Stellera chamaejasme L. (Thymelaeaceae) . With a molecular formula of C33H28O10 and molecular weight of 584.57 g/mol, this compound is commercially available at ≥98% purity (HPLC) as a powder . It belongs to the biflavonoid class and is enantiomerically related to the known biflavanone chamaejasmenin C, with the Ruixianglangdusu A enantiomer corresponding to chamaejasmenin C while Ruixianglangdusu B represents its opposite stereochemical configuration . The compound has demonstrated dual bioactivity profiles—immunomodulatory activity in vitro and nematicidal activity against Bursaphelenchus xylophilus (pine wood nematode)—making it a compound of interest for both immunological research and agrochemical discovery programs .

Why Ruixianglangdusu B Cannot Be Interchanged with Co-Isolated Biflavanones or Enantiomeric Analogs for Nematicidal and Immunomodulatory Studies


The roots of Stellera chamaejasme yield multiple structurally related biflavonoids, yet bioactivity is highly sensitive to stereochemical configuration and substitution patterns . Within the same C-3/C-3″-biflavanone series, nematicidal LC50 values span over two orders of magnitude—from 2.7 μM (chamaejasmenin C) to 2,200 μM (isosikokianin A)—demonstrating that minor structural variations produce large potency differentials . Critically, Ruixianglangdusu B and chamaejasmenin C differ in stereochemistry at the C-2/C-3 and C-2″/C-3″ positions, yielding distinct three-dimensional architectures despite identical molecular formulas . This stereochemical divergence has direct functional consequences: Ruixianglangdusu B exhibits a substantially different potency profile against B. xylophilus compared with its enantiomeric counterpart . Furthermore, immunomodulatory activity is not uniformly distributed across the biflavonoid series—Ruixianglangdusu A, Ruixianglangdusu B, (+)-matairesinol, and (-)-eudesmin test positive, while the biflavone 4′,4‴,5,5″,7,7″-hexahydroxy-3,3″-biflavone does not . Substituting one co-isolated biflavanone for another without stereochemical verification therefore risks both potency errors and activity-profile mismatch.

Quantitative Differentiation Evidence for Ruixianglangdusu B (CAS 447454-49-1): Comparative Nematicidal Potency, Structural Novelty, and Immunomodulatory Specificity


Nematicidal Potency Against B. xylophilus: Ruixianglangdusu B (LC50 15.7 μM) vs. Five Co-Isolated S. chamaejasme Flavonoids

Ruixianglangdusu B demonstrates an LC50/72 h value of 15.7 μM against Bursaphelenchus xylophilus, the causative agent of pine wilt disease . Within the same direct-contact bioassay system, five additional flavonoids co-isolated from S. chamaejasme roots were tested in parallel, yielding a potency rank order: chamaejasmenin C (2.7 μM) > (+)-chamaejasmine (4.7 μM) > Ruixianglangdusu B (15.7 μM) > chamaechromone (36.7 μM) > 7-methoxyneochamaejasmin A (167.3 μM) > isosikokianin A (2,200 μM) . Ruixianglangdusu B is 5.8-fold less potent than the most active compound chamaejasmenin C, but 2.3-fold more potent than chamaechromone, 10.7-fold more potent than 7-methoxyneochamaejasmin A, and 140-fold more potent than isosikokianin A . This intermediate potency position, combined with its distinct stereochemical identity (enantiomerically related to but not identical with chamaejasmenin C), establishes it as a mechanistically informative comparator molecule for structure–activity relationship studies within the C-3/C-3″-biflavanone series .

Pine wilt disease Bursaphelenchus xylophilus Nematicidal flavonoid Stellera chamaejasme LC50 comparison

Structural Novelty Confirmed: Ruixianglangdusu B as a New C-3/C-3″-Biflavanone Skeleton Distinct from Previously Known Biflavonoids

Ruixianglangdusu B was reported as a new biflavanone possessing a C-3/C-3″ linkage, with its structure established through comprehensive spectroscopic analysis including NMR and mass spectrometry . Among the eleven compounds isolated from the same S. chamaejasme root extract, only Ruixianglangdusu A (enantiomeric to chamaejasmenin C), Ruixianglangdusu B, and 4′,4‴,5,5″,7,7″-hexahydroxy-3,3″-biflavone share this biflavonoid scaffold—the remaining eight isolates are lignans of entirely different biosynthetic origin . The C-3/C-3″ linkage motif represents a distinct subclass within biflavonoids, differing from the more common C–O–C and C–C interflavonoid linkages found in amentoflavone-type and cupressuflavone-type dimers, respectively . Compounds bearing this linkage type were previously unreported from natural sources prior to this isolation work .

Biflavanone Structural elucidation Stellera chamaejasme C-3/C-3″ linkage Natural product discovery

Immunomodulatory Activity: Ruixianglangdusu B Demonstrates Positive Activity While Co-Isolated Biflavone 3 Is Inactive in the Same Assay Panel

In the in vitro bioassay panel reported in the original isolation study, Ruixianglangdusu B (compound 2) exhibited positive immunomodulatory activity alongside Ruixianglangdusu A (compound 1), (+)-matairesinol (compound 9), and (-)-eudesmin (compound 11) . By contrast, the structurally related biflavone 4′,4‴,5,5″,7,7″-hexahydroxy-3,3″-biflavone (compound 3) and (-)-pinoresinol (compound 8) exhibited antibacterial rather than immunomodulatory activity under the same assay conditions . This differential activity profile among compounds sharing the same plant source and isolation batch demonstrates that immunomodulatory activity is not a generic property of S. chamaejasme biflavonoids or lignans, but is instead compound-specific . The specific immunomodulatory assay endpoints were not reported with quantitative values in the primary publication; however, the binary positive/negative classification across 11 co-isolated compounds provides a clear activity fingerprint for procurement decisions .

Immunomodulatory Biflavonoid In vitro bioassay Stellera chamaejasme Lymphocyte

Enantiomeric Relationship with Chamaejasmenin C: Stereochemical Divergence Creates Functionally Distinct Procurement Entities

The original structural characterization established that Ruixianglangdusu A (compound 1) is enantiomeric to the known biflavanone chamaejasmenin C (CAS 89595-70-0), while Ruixianglangdusu B (compound 2) is its diastereomer, representing the opposite configuration at the C-2/C-3 and C-2″/C-3″ stereogenic centers . Commercially, chamaejasmenin C is available under CAS 89595-70-0 and has been independently characterized for nematicidal activity, with an LC50 of 2.7 μM against B. xylophilus . Ruixianglangdusu B, bearing CAS 447454-49-1, shows a distinct LC50 of 15.7 μM—a 5.8-fold potency difference attributable solely to stereochemical divergence, as both compounds share the identical molecular formula (C33H28O10) and planar connectivity . This stereochemistry-dependent potency difference underscores that Ruixianglangdusu B and chamaejasmenin C are not interchangeable despite sharing the same molecular weight, formula, and UV/IR spectral features—chiral chromatographic verification is required to confirm identity .

Enantiomer Stereochemistry Chamaejasmenin C Biflavanone Chiral resolution

Recommended Research and Industrial Application Scenarios for Ruixianglangdusu B (CAS 447454-49-1) Based on Verified Comparative Evidence


Nematicide Lead Optimization: Using Ruixianglangdusu B as a Mid-Potency Scaffold for C-3/C-3″-Biflavanone SAR Studies Against B. xylophilus

Ruixianglangdusu B occupies a strategically informative mid-range potency position (LC50 15.7 μM) within the S. chamaejasme biflavonoid nematicide series . With chamaejasmenin C at the high-potency end (2.7 μM) and isosikokianin A at the low-potency end (2,200 μM), Ruixianglangdusu B serves as an ideal reference compound for structure–activity relationship studies investigating how incremental structural modifications (methoxy substitution patterns, hydroxyl group positioning, stereochemistry) modulate nematicidal potency across a dynamic range exceeding 800-fold . Researchers should procure Ruixianglangdusu B alongside chamaejasmenin C as a stereochemically defined enantiomeric pair to systematically probe the contribution of absolute configuration to target engagement .

Natural Product Library Construction: A Verified C-3/C-3″-Biflavanone Entry for Scaffold-Diversity Screening

Academic and industrial natural product screening libraries seeking scaffold diversity should include Ruixianglangdusu B as a representative of the rare C-3/C-3″-biflavanone subclass, which is structurally and biosynthetically distinct from the widely prevalent amentoflavone-type (C–O–C linked) biflavonoids that dominate commercial offerings . Ruixianglangdusu B is commercially available at ≥98% purity with full spectroscopic characterization (NMR, MS), enabling immediate deployment in high-throughput screening campaigns without additional isolation or purification . Its confirmed dual bioactivity—immunomodulatory and nematicidal—provides two orthogonal screening hypotheses from a single library entry .

Immunopharmacology Research: A Compound-Specific Immunomodulatory Biflavonoid Distinguished from Co-Isolated Inactive Congeners

For immunology and inflammation research programs, Ruixianglangdusu B represents one of only four immunomodulatory-positive compounds among eleven structurally characterized isolates from S. chamaejasme roots . The documented inactivity of the structurally similar biflavone 4′,4‴,5,5″,7,7″-hexahydroxy-3,3″-biflavone in the same assay panel provides a built-in negative control for mechanistic studies . This compound-level activity fingerprint allows researchers to confidently attribute observed immunomodulatory effects to the specific Ruixianglangdusu B chemotype rather than to generic biflavonoid properties .

Chiral Reference Standard for Enantiomeric Purity Verification in Biflavanone QC Workflows

Given the 5.8-fold potency divergence between Ruixianglangdusu B and its stereoisomer chamaejasmenin C, any research or industrial workflow involving C-3/C-3″-biflavanones requires rigorous chiral identity confirmation . Ruixianglangdusu B (CAS 447454-49-1) purchased at ≥98% purity from reputable suppliers can serve as an authenticated reference standard for chiral HPLC method development, enabling laboratories to distinguish between stereoisomers that are otherwise indistinguishable by achiral LC-MS or UV detection . This application is particularly critical for laboratories scaling up isolation from S. chamaejasme biomass, where co-elution of enantiomeric/diastereomeric biflavanones is a recognized analytical challenge .

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